Product packaging for Aldoifosfamide(Cat. No.:CAS No. 120144-70-9)

Aldoifosfamide

Cat. No.: B1666837
CAS No.: 120144-70-9
M. Wt: 277.08 g/mol
InChI Key: IPTJZZUYNOWWHM-UHFFFAOYSA-N
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Description

Historical Context of Ifosfamide (B1674421) and its Metabolic Activation

The history of ifosfamide is intertwined with the development of nitrogen mustard-based chemotherapy. researchgate.net Following the initial use of nitrogen mustards, the oxazaphosphorines, including cyclophosphamide (B585) and subsequently ifosfamide, were developed as pro-drugs designed for metabolic activation. nih.gov This design aimed to improve selectivity and reduce systemic toxicity. The understanding of ifosfamide's metabolic fate has evolved over time, revealing a complex series of enzymatic and non-enzymatic transformations necessary for its cytotoxic action. researchgate.net

Aldoifosfamide as a Pivotal Intermediate in Ifosfamide Biotransformation

The primary step in ifosfamide activation is hydroxylation at the carbon atom 4 of the oxazaphosphorine ring. drugbank.com This reaction is primarily catalyzed by hepatic cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6, with minor contributions from other isoforms. pharmgkb.orgnih.gov This hydroxylation yields 4-hydroxyifosfamide (B1221068), an unstable intermediate. drugbank.comnih.govpfizer.com

4-Hydroxyifosfamide exists in a rapid equilibrium with its tautomeric, open-ring aldehyde form, this compound. karger.comnih.govresearchgate.net This tautomerization is a crucial step as this compound is the direct precursor to the ultimate cytotoxic and toxic metabolites. This compound can undergo two primary fates: detoxification or spontaneous decomposition.

One pathway for this compound is detoxification, mediated by aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1. nih.gov This enzymatic oxidation converts this compound into the inactive metabolite carboxyifosfamide (B1208611). karger.comnih.govunil.ch

Alternatively, and more importantly for its therapeutic effect, this compound undergoes spontaneous (non-enzymatic) β-elimination. nih.govoncohemakey.com This decomposition yields two key products: the therapeutically active alkylating agent, ifosforamide mustard (also known as isophosphoramide mustard or IPM), and the byproduct acrolein. nih.govresearchgate.netunil.ch Ifosforamide mustard is responsible for the cytotoxic effects of ifosfamide through the alkylation and cross-linking of DNA. drugbank.comnih.govwikipedia.orgguidetomalariapharmacology.org Acrolein is a highly reactive and electrophilic α,β-unsaturated aldehyde that is believed to contribute significantly to some of the toxicities associated with ifosfamide, particularly urotoxicity. nih.govnih.govunil.chwikiwand.com

Overview of Current Research Trajectories in this compound Studies

Current research involving this compound continues to focus on understanding its formation, stability, and fate within the body. Studies utilize advanced analytical techniques such as ultra-performance liquid chromatography-linked electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) to profile ifosfamide metabolites, including this compound. nih.gov Research aims to elucidate the factors influencing the balance between this compound's activation to ifosforamide mustard and its detoxification to carboxyifosfamide. This includes investigating the role of specific CYP and ALDH enzymes, as well as potential genetic polymorphisms that may affect their activity. pharmgkb.orgnih.gov

Furthermore, the development of novel prodrugs that might bypass or modulate the formation and metabolism of this compound is an area of ongoing research. This involves synthesizing analogues designed to release the active mustard more selectively or efficiently, potentially leading to improved therapeutic indices. psu.edu Understanding the precise chemical properties and reactivity of this compound remains crucial for designing such next-generation oxazaphosphorine-based agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15Cl2N2O3P B1666837 Aldoifosfamide CAS No. 120144-70-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120144-70-9

Molecular Formula

C7H15Cl2N2O3P

Molecular Weight

277.08 g/mol

IUPAC Name

3-bis(2-chloroethylamino)phosphoryloxypropanal

InChI

InChI=1S/C7H15Cl2N2O3P/c8-2-4-10-15(13,11-5-3-9)14-7-1-6-12/h6H,1-5,7H2,(H2,10,11,13)

InChI Key

IPTJZZUYNOWWHM-UHFFFAOYSA-N

SMILES

C(COP(=O)(NCCCl)NCCCl)C=O

Canonical SMILES

C(COP(=O)(NCCCl)NCCCl)C=O

Appearance

Solid powder

Other CAS No.

120144-70-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aldoifosfamide;  UNII-S1JX147O5E;  Mitoxana;  Ifex

Origin of Product

United States

Metabolic Activation Pathways of Aldoifosfamide

Enzymatic Formation of 4-Hydroxyifosfamide (B1221068) and Tautomerism to Aldoifosfamide

The initial and rate-limiting step in the activation of ifosfamide (B1674421) is the enzymatic 4-hydroxylation. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes. The resulting 4-hydroxyifosfamide is unstable and rapidly interconverts with its ring-opened tautomer, this compound.

Role of Cytochrome P450 Isoforms (CYP3A4, CYP2B6) in Ifosfamide 4-Hydroxylation

The 4-hydroxylation of ifosfamide is primarily mediated by hepatic cytochrome P450 isoforms, with CYP3A4 and CYP2B6 playing the most significant roles. pharmgkb.orgnih.govresearchgate.netingentaconnect.comresearchgate.netnih.gov Minor contributions from other isoforms such as CYP2A6, CYP2C8, CYP2C9, and CYP2C19 have also been noted. pharmgkb.orgnih.govresearchgate.net CYP3A4 is often considered mainly responsible for the transformation of ifosfamide to its active product, partly due to autoinduction properties. pharmgkb.orgnih.gov CYP3A4 can also contribute to the formation of more toxic metabolites. pharmgkb.orgnih.gov The expression and activity of these CYP enzymes, particularly CYP2B6 and CYP3A4, can exhibit significant inter-individual variability, influenced by factors such as genetics, age, and sex. pharmgkb.orgnih.gov For instance, genetic variants of CYP2B6, such as CYP2B6*6, have been linked to lower catalytic activity and protein expression, potentially affecting ifosfamide metabolism. pharmgkb.org

The following table summarizes the primary CYP isoforms involved in ifosfamide 4-hydroxylation:

CYP IsoformPrimary Role in 4-HydroxylationNotes
CYP3A4Major contributorExhibits autoinduction
CYP2B6Major contributorSignificant variability
CYP2A6Minor contributor
CYP2C8Minor contributor
CYP2C9Minor contributor
CYP2C19Minor contributor

Equilibrium Dynamics between 4-Hydroxyifosfamide and this compound

Once formed, 4-hydroxyifosfamide exists in a rapid and reversible equilibrium with its open-ring tautomer, this compound. pharmgkb.orgresearchgate.netresearchgate.netpharmgkb.orgresearchgate.netnih.govcore.ac.ukuu.nlkarger.comaacrjournals.orgsmpdb.ca This tautomerization involves the spontaneous opening of the oxazaphosphorine ring. This equilibrium is crucial because this compound is the direct precursor to the cytotoxic isophosphoramide mustard. The relative proportions of 4-hydroxyifosfamide and this compound in this equilibrium can be influenced by factors such as pH, although the interconversion is generally rapid under physiological conditions.

Spontaneous Beta-Elimination from this compound to Isophosphoramide Mustard and Acrolein

This compound is an unstable intermediate that undergoes a spontaneous, non-enzymatic beta-elimination reaction. pharmgkb.orgresearchgate.netingentaconnect.comresearchgate.netnih.govpharmgkb.orgresearchgate.netsmpdb.catandfonline.compharmgkb.orgunil.ch This critical step leads to the cleavage of the molecule, yielding two key products: isophosphoramide mustard (IPM) and acrolein. IPM is the therapeutically active metabolite responsible for the DNA alkylation and cytotoxic effects of ifosfamide. pharmgkb.orgnih.govingentaconnect.comresearchgate.netpharmgkb.orgaacrjournals.orgpharmgkb.orgunil.chpediatriconcall.comnih.govcaymanchem.com Acrolein, on the other hand, is a highly reactive and toxic byproduct implicated in some of the adverse effects associated with ifosfamide therapy, particularly hemorrhagic cystitis. pharmgkb.orgresearchgate.netingentaconnect.compharmgkb.orgresearchgate.netaacrjournals.orgpharmgkb.orgunil.chpediatriconcall.comdrugbank.comresearchgate.net The beta-elimination reaction from this compound is a key determinant of the amount of active isophosphoramide mustard generated. nih.govnih.gov

The spontaneous beta-elimination from this compound can be represented as follows:

This compound → Isophosphoramide Mustard + Acrolein

Enantioselective Metabolic Considerations in this compound Formation and Subsequent Metabolites

Ifosfamide is a chiral molecule due to the phosphorus atom and is administered as a racemic mixture of (R)- and (S)-enantiomers. pharmgkb.orgnih.govpharmgkb.orgkarger.comtandfonline.comresearchgate.nettandfonline.comtandfonline.comresearchgate.net The metabolism of these enantiomers, including the formation of 4-hydroxyifosfamide and subsequently this compound, exhibits enantioselectivity. pharmgkb.orgnih.govpharmgkb.orgkarger.comtandfonline.comresearchgate.nettandfonline.comtandfonline.comresearchgate.net

Studies using human liver microsomes and cDNA-expressed enzymes have shown that CYP3A4 and CYP3A5 preferentially metabolize the (R)-enantiomer of ifosfamide to 4-hydroxyifosfamide, while CYP2B6 shows higher activity towards the (S)-enantiomer for 4-hydroxylation. nih.govnih.govtandfonline.comtandfonline.comtandfonline.comresearchgate.net This enantioselective hydroxylation influences the rate at which each enantiomer is converted to its respective 4-hydroxy metabolite and subsequently to this compound.

The enantioselective metabolism extends beyond 4-hydroxylation to other pathways, including N-dechloroethylation, which is a detoxification route. nih.govnih.govtandfonline.comtandfonline.comtandfonline.comresearchgate.net The balance between the activation pathway (leading to this compound and IPM) and the detoxification pathways can be influenced by the enantiomer being metabolized and the specific CYP isoforms involved. For example, (R)-ifosfamide is reported to undergo more rapid 4-hydroxylation and less efficient N-dechloroethylation compared to (S)-ifosfamide. nih.govpharmgkb.orgtandfonline.com This suggests that the (R)-enantiomer may favor the formation of the active this compound intermediate, potentially having different clinical implications compared to the racemic mixture. nih.gov While in vivo studies on the full extent of enantiomer metabolism in humans are limited, the in vitro data highlight the importance of considering enantioselectivity in the metabolic fate of ifosfamide and the formation of this compound. nih.gov

Mechanism of Action and Cellular Effects Mediated by Aldoifosfamide Derived Metabolites

Isophosphoramide Mustard: The Ultimate Alkylating Agent

Isophosphoramide mustard stands as the pivotal metabolite derived from aldoifosfamide, orchestrating DNA alkylation and subsequent cross-link formation. This process ultimately culminates in the inhibition of DNA synthesis and the induction of cellular demise. pharmgkb.orgpharmgkb.orgmedchemexpress.compreprints.org Current understanding suggests that IPM enters the nucleus, likely via passive diffusion, where it interacts directly with DNA. pharmgkb.orgpharmgkb.org

As a derivative of nitrogen mustard, isophosphoramide mustard engages in DNA alkylation by forming covalent bonds with electron-rich centers on the DNA bases. pharmgkb.orgpreprints.org The most frequent site of alkylation by nitrogen mustards, including isophosphoramide mustard, is the N-7 position of guanine (B1146940). karger.commdpi.combiointerfaceresearch.comoncohemakey.comgoogle.comresearchgate.net Alkylation at this specific site on guanine can induce alterations in its chemical characteristics, potentially promoting aberrant pairing with thymine (B56734) instead of cytosine during DNA replication. mdpi.com While the N-7 of guanine is the preferred site, alkylation can also occur, albeit less frequently, at other positions, such as the N-1 and N-3 positions of adenine, the N-3 position of cytosine, and the O-6 position of guanine. karger.combiointerfaceresearch.comoncohemakey.com

A critical facet of isophosphoramide mustard's mechanism of action is its capacity to form DNA cross-links. medchemexpress.compreprints.orgmdpi.comnih.govwikipedia.org Being a bifunctional alkylating agent, IPM can react with two distinct sites on the DNA molecule, leading to the formation of either intrastrand cross-links (within the same DNA strand) or interstrand cross-links (connecting opposite DNA strands). karger.compharmgkb.orgpharmgkb.org Interstrand cross-links, specifically those formed through G:C base pairs, are considered particularly significant contributors to the cytotoxic effects of nitrogen mustards. researchgate.netmedchemexpress.combiointerfaceresearch.com These cross-links serve as significant impediments to DNA replication and transcription machinery, ultimately triggering cellular death pathways. pharmgkb.orgmedchemexpress.comnih.gov

Induction of Cellular Cytotoxicity and Apoptosis

The DNA damage inflicted by isophosphoramide mustard, particularly through the formation of cross-links, initiates cellular cytotoxicity and triggers the programmed cell death process known as apoptosis. pharmgkb.orgpreprints.orgnih.govuu.nl Apoptosis is a tightly regulated biological process characterized by distinct morphological hallmarks, including the condensation of chromatin and the fragmentation of DNA within the nucleus. preprints.org

DNA damage induced by isophosphoramide mustard serves as a potent trigger for the activation of the caspase cascade, which is a central executioner pathway in the apoptotic program. pharmgkb.orgpharmgkb.orgpreprints.orgnih.govabeomics.com Caspases are a family of cysteine proteases that reside within cells as inactive precursors and become sequentially activated in a cascade-like fashion upon receiving apoptotic signals. abeomics.comrndsystems.com This activation leads to the proteolytic cleavage of numerous cellular proteins, ultimately resulting in the dismantling of the cell. abeomics.com Research indicates that ifosfamide (B1674421), acting through its active metabolite IPM, leads to the activation of initiator caspases such as caspase-8 and caspase-9, which subsequently cleave and activate effector caspases like caspase-3. nih.govpharmgkb.orgimist.maiiarjournals.org The activation of these specific caspases is indispensable for the successful execution of the apoptotic process. nih.govpharmgkb.orgrndsystems.com

Isophosphoramide mustard also exerts its effects by modulating the expression and activity of key proteins that regulate the cell cycle, contributing to cell cycle arrest and the induction of apoptosis. pharmgkb.orgpreprints.org Studies have demonstrated that IPM can decrease the expression levels of genes such as TP53 and CIP1 (also known as CDKN1A or p21). pharmgkb.org TP53 is a well-established tumor suppressor protein that plays a critical role in orchestrating cell cycle arrest and initiating apoptosis in response to various cellular stresses, including DNA damage. oncotarget.comnih.govnih.gov The p21 protein, encoded by the CIP1 gene, functions as a downstream effector of p53 and acts as an inhibitor of cyclin-dependent kinases, thereby enforcing cell cycle checkpoints, particularly at the G1/S and G2/M transitions. oncotarget.comnih.gov The modulation of these crucial cell cycle regulators by IPM contributes to the inability of cells with damaged DNA to proceed through the cell cycle, thus promoting their elimination through apoptosis. pharmgkb.orgoncotarget.com

Generation of Reactive Oxygen Species and Associated DNA Damage

The active metabolites of ifosfamide, including those derived from this compound, are understood to upregulate the production of reactive oxygen species (ROS) within cells. nih.gov This increase in ROS levels can lead to oxidative stress, an imbalance between the generation of reactive species and the cellular antioxidant defense systems. oecd-ilibrary.orgfrontiersin.org Elevated ROS can inflict damage on various cellular components, including lipids, proteins, and crucially, DNA. frontiersin.orgmdpi.com

Research indicates that the generation of ROS by ifosfamide metabolites contributes to irreparable DNA damage. nih.gov ROS can damage DNA through several mechanisms, including oxidation of nitrogenous bases and the deoxyribose backbone, leading to base modifications, strand breaks (both single- and double-strand), and the formation of DNA-protein crosslinks. oecd-ilibrary.orgmdpi.com For instance, the hydroxyl radical (•OH), a highly reactive ROS, can directly attack DNA, causing base oxidation and strand breaks. mdpi.comnih.govnih.gov Oxidative DNA damage, such as the formation of 8-oxo-guanine, can lead to mutations if not properly repaired. oecd-ilibrary.orgnih.gov

Studies using techniques like the alkaline COMET assay have demonstrated increased DNA damage in cells following exposure to activated ifosfamide. researchgate.net This assay measures the extent of DNA fragmentation. researchgate.net The degree of DNA damage has been shown to correlate with exposure to ifosfamide metabolites. researchgate.net

While direct data specifically detailing ROS generation solely by this compound is limited, its position as an intermediate in the formation of active and toxic metabolites like ifosfamide mustard and acrolein suggests its indirect involvement in the cascade leading to oxidative stress and DNA damage. researchgate.netnih.govintjmorphol.com Acrolein, a co-product of this compound breakdown, is known to contribute significantly to the toxicity associated with ifosfamide, including the generation of ROS and subsequent damage in tissues like the kidneys. nih.govintjmorphol.com

The interplay between ifosfamide metabolites, ROS generation, and DNA damage is a complex process. The accumulation of unrepaired oxidative DNA lesions can overwhelm cellular repair mechanisms, leading to permanent genomic alterations. oecd-ilibrary.org This damage can trigger cell cycle arrest and, ultimately, programmed cell death (apoptosis) or necrosis. oecd-ilibrary.orgmdpi.comnih.govmdpi.com

The following table summarizes some key aspects related to ROS-induced DNA damage:

Type of ROSExamples of DNA DamageCellular Consequences
Hydroxyl Radical (•OH)Base oxidation, Single/Double-strand breaks, Sugar damageMutations, Chromosomal aberrations, Cell death oecd-ilibrary.orgmdpi.comnih.gov
Superoxide Anion (O₂•⁻)Indirect damage via H₂O₂ and •OH formationContributes to overall oxidative stress and damage nih.govscienceopen.com
Hydrogen Peroxide (H₂O₂)Can be converted to •OH via Fenton reaction, Base damageContributes to oxidative DNA damage mdpi.comnih.gov

This increased oxidative stress and DNA damage are considered crucial components of the cytotoxic effects mediated by ifosfamide's activated metabolites, contributing to its therapeutic efficacy against certain malignancies but also to its associated toxicities. nih.govintjmorphol.com

Detoxification Pathways and Inactivation of Aldoifosfamide

Aldehyde Dehydrogenase (ALDH1A1)-Mediated Oxidation to Carboxyifosfamide (B1208611)

A primary detoxification pathway for aldoifosfamide is its oxidation to the inactive metabolite carboxyifosfamide. This reaction is primarily catalyzed by aldehyde dehydrogenase 1A1 (ALDH1A1). pharmgkb.orgnih.govnih.gov ALDH enzymes play a significant role in detoxifying various endogenous and exogenous aldehydes, including those generated during the metabolism of oxazaphosphorines like ifosfamide (B1674421). nih.govnih.govnih.gov The conversion of this compound to carboxyifosfamide by ALDH1A1 diverts this compound away from the spontaneous breakdown that yields the active isophosphoramide mustard and the toxic byproduct acrolein. pharmgkb.orgnih.govpharmgkb.orgoncohemakey.com Overexpression of ALDH1A1 is thought to contribute to resistance to ifosfamide and other oxazaphosphorines by increasing the detoxification of this compound to carboxyifosfamide. nih.gov While ALDH1A1 is the primary enzyme involved, other ALDH isoforms like ALDH3A1 and ALDH5A1 may also contribute to this oxidation to a lesser extent. nih.gov Carboxyifosfamide is considered a stable and non-cytotoxic urinary metabolite. nih.govmedicinesfaq.com

Alternative Deactivation Pathways (e.g., 4-Keto-Ifosfamide, Alcoifosfamide)

In addition to the ALDH1A1-mediated oxidation, this compound and its precursor, 4-hydroxyifosfamide (B1221068), can undergo other deactivation reactions. 4-hydroxyifosfamide can be metabolized to the inactive metabolites 4-keto-ifosfamide and 4-thioifosfamide. core.ac.uk this compound itself can also be biotransformed to alcoifosfamide, a reaction that can be mediated by alcohol dehydrogenase (ADH) and aldo-keto reductase 1 (AKR1). nih.govcore.ac.ukresearchgate.net These alternative pathways contribute to reducing the amount of this compound available for conversion to the active mustard or toxic byproducts. Urinary analysis of patients treated with ifosfamide has detected metabolites such as 4-keto-ifosfamide. nih.gov

Prodrug Design and Analogues Targeting Aldoifosfamide Activation

Development of Aldoifosfamide Analogues for Enhanced Therapeutic Index

Developing analogues of this compound aims to enhance the delivery of the cytotoxic mustard directly to tumor cells while minimizing the formation of toxic byproducts aacrjournals.orgpsu.edu. This involves modifying the chemical structure to influence stability, cellular uptake, and the rate and mechanism of active metabolite release nih.gov.

Research has explored sulfonyl-containing analogues of aldophosphamide (B1666838), which are designed to release phosphoramide (B1221513) mustards through a non-enzymatic β-elimination process psu.edu. These analogues have shown spontaneous liberation of phosphoramide mustards under physiological conditions, with varying half-lives depending on the specific sulfonyl group psu.edu. Studies have indicated that some aromatic ring-substituted sulfonyl analogues exhibit greater cytotoxic activity compared to their methylsulfonyl counterparts, potentially due to enhanced lipophilicity facilitating transport across tumor cell membranes psu.edu.

Comparative studies on the influence of the alkylating function of this compound derivatives have also been conducted to improve antitumor activity nih.gov. For instance, investigations with I-aldophosphamide-perhydrothiazine (IAP) and mesyl-I-aldophosphamide-perhydrothiazine (SUM-IAP) demonstrated that altering the alkylating moiety while retaining the aldophosphamide structure could significantly impact antitumor efficacy nih.gov. While IAP was more cytotoxic in vitro, SUM-IAP showed substantially higher antitumor activity in vivo, suggesting that the specific structure of the released isophosphoramide mustard plays a crucial role nih.gov.

The concept of using neutral prodrugs that can readily enter cells before releasing the active, often charged, cytotoxic species intracellularly is a key strategy for enhancing the therapeutic index psu.edu. This compound itself, being in equilibrium with 4-hydroxyifosfamide (B1221068), is thought to facilitate the transport of IPM into cells pharmgkb.orgaacrjournals.org. Analogues are designed to mimic this transport function while offering improved activation profiles or reduced toxic metabolite formation psu.edu.

Strategies for Non-Enzymatic Activation and Phosphorodiamidate Release

A major limitation of the parent prodrugs like ifosfamide (B1674421) is their reliance on hepatic CYP-mediated activation, which can be variable among patients and is not effective for targeted regional chemotherapy aacrjournals.org. Strategies for non-enzymatic activation of this compound analogues aim to achieve controlled release of the active phosphorodiamidate (isophosphoramide mustard) independent of these enzymes aacrjournals.orgresearchgate.netontosight.ai.

The spontaneous β-elimination of acrolein from this compound to yield isophosphoramide mustard is a crucial non-enzymatic activation step in the natural metabolic pathway pharmgkb.orgpharmgkb.org. Designing prodrugs that leverage or modify this inherent instability can lead to more predictable and potentially tumor-selective activation psu.edu.

Sulfonyl-containing aldophosphamide analogues are examples of compounds designed for non-enzymatic release of phosphoramide mustards via β-elimination psu.edu. The rate of this elimination is influenced by the nature of the sulfonyl group, offering a means to tune the activation kinetics psu.edu. Studies have shown that the presence of certain activating groups, such as p-nitrophenylsulfonyl, can lead to faster β-elimination rates compared to the this compound tautomers psu.edu.

Another approach involves bis(acyloxy)alkyl prodrugs of isophosphoramide mustard, designed to be activated by ubiquitous carboxylate esterases aacrjournals.org. While these prodrugs showed stability in buffer, they were rapidly degraded in plasma, releasing intermediates that subsequently yielded IPM aacrjournals.org. This enzymatic activation strategy, while not strictly non-enzymatic in the sense of spontaneous breakdown, bypasses the variable CYP-dependent pathway of the parent drug aacrjournals.org.

The goal of these non-enzymatic or alternative enzymatic activation strategies is to ensure that the active phosphorodiamidate is released preferentially within or in close proximity to tumor cells, minimizing systemic exposure and toxicity aacrjournals.org.

Pharmacokinetic and Pharmacodynamic Research Paradigms Involving Aldoifosfamide

Pharmacokinetic Characterization of Aldoifosfamide in Biological Systems

The pharmacokinetic characterization of this compound involves studying its absorption, distribution, metabolism, and excretion within living organisms. As a key intermediate in the ifosfamide (B1674421) metabolic pathway, this compound is formed following the 4-hydroxylation of the parent drug. pharmgkb.orgresearchgate.net This reaction is primarily mediated by hepatic CYP enzymes, with CYP3A4 and CYP2B6 being the most significant contributors. pharmgkb.org

This compound is in a reversible equilibrium with 4-hydroxyifosfamide (B1221068). pharmgkb.orgresearchgate.net From this intermediate, two primary pathways diverge: detoxification and activation. The detoxification pathway, mediated by aldehyde dehydrogenase (ALDH1A1), converts this compound into the inactive metabolite carboxyifosfamide (B1208611). pharmgkb.orgnih.gov The activation pathway involves a spontaneous, non-enzymatic beta-elimination reaction that yields the therapeutically active metabolite, isophosphoramide mustard (IPM), and the toxic byproduct acrolein. pharmgkb.orgresearchgate.netnih.gov

Understanding the balance between these competing pathways is critical for predicting the efficacy and toxicity of ifosfamide. Studies have shown that 4-hydroxyifosfamide and this compound can passively diffuse out of hepatic cells, circulate, and enter other cells. pharmgkb.org The subsequent intracellular fate of this compound, particularly its conversion to IPM, is considered important for its therapeutic effects. pharmgkb.org

Pharmacokinetic studies aim to quantify the concentrations of this compound and its downstream metabolites over time in various biological fluids and tissues. The development of reliable bioanalytical assays has been essential for these assessments, allowing for more extensive pharmacokinetic characterization. researchgate.net

Interpatient Variability and Genetic Factors Influencing this compound Disposition

Significant interpatient variability in the pharmacokinetics and biotransformation of ifosfamide, and consequently this compound, has been reported, with variations up to 20-fold. pharmgkb.org This variability is influenced by a combination of factors, including non-genetic elements such as age, gender, concomitant medications, and liver and renal function, as well as genetic factors. nih.govresearchgate.net

Genetic polymorphisms, particularly in the genes encoding CYP enzymes involved in ifosfamide metabolism, contribute substantially to this variability. nih.govresearchgate.net For instance, variations in CYP2B6 and CYP3A4, the primary enzymes responsible for the initial 4-hydroxylation of ifosfamide to 4-hydroxyifosfamide/aldoifosfamide, can impact the rate and extent of this activation step. pharmgkb.org The CYP2B6 allele CYP2B66, a commonly studied variant, has been associated with lower catalytic activity and protein expression, leading to higher plasma concentrations of ifosfamide. pharmgkb.org Conversely, the CYP2B61 allele is linked to higher catalytic activity and faster ifosfamide clearance. pharmgkb.org

Variations in the expression and activity of ALDH1A1, the enzyme responsible for detoxifying this compound to carboxyifosfamide, can also influence this compound disposition and the balance between activation and detoxification. pharmgkb.orgnih.gov

The table below summarizes some key genetic factors and their potential influence on ifosfamide metabolism, which indirectly affects this compound disposition:

Genetic FactorEnzyme AffectedImpact on MetabolismPotential OutcomeSource
CYP2B66 alleleCYP2B6Lower catalytic activity and protein expressionHigher ifosfamide plasma concentrations, potentially altered this compound formation pharmgkb.org
CYP2B61 alleleCYP2B6Higher catalytic activity and protein expressionFaster ifosfamide clearance, potentially altered this compound formation pharmgkb.org
CYP3A4 variationCYP3A4Variable expression (up to 100-fold in liver)Influences ifosfamide activation rate pharmgkb.org
ALDH1A1 variationALDH1A1Affects detoxification rate of this compoundImpacts balance between active and inactive metabolite formation pharmgkb.orgnih.gov

Understanding the influence of these genetic factors on this compound disposition is crucial for potentially predicting individual patient responses and susceptibility to toxicity.

Pharmacodynamic Correlations with Ifosforamide Mustard Exposure and Cellular Response

This compound is an obligate intermediate in the formation of isophosphoramide mustard (IPM), the primary cytotoxic metabolite responsible for the therapeutic effects of ifosfamide. pharmgkb.orgnih.govresearchgate.net IPM exerts its cytotoxic activity by forming DNA cross-links, which inhibit DNA synthesis and ultimately lead to cell death through apoptosis. pharmgkb.orgnih.gov

Pharmacodynamic studies aim to correlate the exposure levels of this compound and its active metabolite, IPM, with cellular responses, such as DNA alkylation, cell cycle arrest, and apoptosis, as well as clinical outcomes. While ifosfamide itself is a prodrug with no direct correlation between parent drug plasma levels and efficacy, the levels of its active metabolites are more relevant. core.ac.uk

Studies have explored the relationship between the systemic exposure to ifosforamide mustard (often assessed by the area under the plasma concentration-time curve, AUC) and therapeutic efficacy. However, establishing unambiguous pharmacokinetic-pharmacodynamic relationships for ifosfamide metabolites has been challenging due to the complexity of its metabolism, the lack of reliable bioanalytical methods historically, and its frequent use in combination regimens. core.ac.uk

Despite these challenges, research indicates a relationship between the area under the plasma alkylating activity curve (reflecting active metabolites like IPM) and the nadir leukocyte count, a marker of myelotoxicity. core.ac.uk Furthermore, while a direct positive correlation between ifosforamide mustard AUC and progression-free interval or survival might be expected based on its cytotoxic mechanism, some studies have reported a negative relationship, suggesting the complexity of these interactions and the potential influence of other factors, including the formation of toxic metabolites like chloroacetaldehyde. researchgate.netcore.ac.uk

The intracellular generation of IPM from this compound is generally considered crucial for therapeutic efficacy. pharmgkb.org Research continues to investigate the precise pharmacodynamic correlations between this compound/IPM exposure and anti-tumor effects at the cellular and clinical levels.

Role of Erythrocytes in this compound Metabolite Transport

Erythrocytes, or red blood cells (RBCs), play a role in the transport of ifosfamide and its metabolites, including this compound and ifosforamide mustard. researchgate.netuu.nl While often viewed primarily as oxygen carriers, erythrocytes possess metabolic pathways and transport mechanisms that can interact with various compounds. veteriankey.commedrxiv.org

Research suggests that ifosforamide mustard, the active metabolite derived from this compound, exhibits a strong preference for erythrocytes, with a greater proportion of the active metabolite being carried within red blood cells compared to plasma. researchgate.net The exact mechanisms by which this compound and its metabolites are transported into and out of erythrocytes are a subject of ongoing investigation. researchgate.netuu.nl

Studies on erythrocyte metabolism and transport characteristics, while often focused on endogenous substances or other drug classes, provide a framework for understanding how these cells might interact with this compound and its downstream metabolites. veteriankey.commedrxiv.orgfrontiersin.org Further research is needed to fully elucidate the extent and mechanisms of this compound and ifosforamide mustard transport by erythrocytes and the clinical implications of this phenomenon.

Analytical Methodologies for the Quantitative and Qualitative Assessment of Aldoifosfamide

Advanced Chromatographic Techniques (HPLC, GC) Coupled with Mass Spectrometry (MS, MS/MS)

Hyphenated chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS), are indispensable tools for the analysis of aldoifosfamide and its related metabolites. LC-MS and GC-MS combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry. saiflucknow.orgmeasurlabs.commeasurlabs.comthermofisher.comboku.ac.at

HPLC-MS is widely used for the analysis of drug metabolites in biological matrices due to its ability to handle less volatile and thermally labile compounds. measurlabs.com It offers high sensitivity and selectivity, making it suitable for quantifying analytes in complex samples. measurlabs.combiotrial.com LC-MS/MS, with its enhanced selectivity and sensitivity, is particularly valuable for the quantitative analysis of drugs and metabolites in biological fluids like plasma, serum, and urine. biotrial.comrfppl.co.ingd3services.com The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of target ions, providing more specific detection and reducing interference from co-eluting compounds. nih.gov

GC-MS is another powerful technique, often employed for the analysis of volatile and semi-volatile organic compounds. measurlabs.comthermofisher.com While this compound itself may require derivatization for GC analysis due to its aldehyde functional group, GC-MS can be used to analyze related volatile metabolites, such as acrolein, which is a byproduct of this compound fragmentation. pharmgkb.orgcore.ac.uk GC-MS/MS offers increased sensitivity and is commonly used for screening and quantifying trace levels of contaminants and metabolites. measurlabs.comboku.ac.at

Mass spectrometry provides crucial information about the molecular weight and structure of this compound and its transformation products through the analysis of their mass-to-charge ratios and fragmentation patterns. saiflucknow.orgnih.govvirginia.edu Electrospray ionization (ESI) is a common ionization technique used in LC-MS for analyzing polar molecules like this compound. saiflucknow.orgnih.gov Studies have utilized MS techniques to characterize the fragmentation pathways of ifosfamide (B1674421) and its metabolites, which is essential for their identification and quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic and Mechanistic Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for studying the kinetics and mechanisms of chemical reactions, including the transformations of this compound. mestrelab.comucl.ac.ukresearchgate.net NMR allows for the direct observation of reactants, intermediates, and products in solution, providing insights into reaction pathways and rates without the need for physical separation. researchgate.net

³¹P NMR spectroscopy has been particularly useful in studying the metabolism and decomposition of oxazaphosphorines like ifosfamide and cyclophosphamide (B585), as the phosphorus atom provides a unique spectroscopic handle. nih.govnih.gov Studies using ³¹P NMR have been conducted to measure the kinetics of reactions involving isophosphoramide mustard, a key product of this compound fragmentation. nih.gov Furthermore, NMR spectroscopy has been employed to study the rate of fragmentation of this compound itself, determining its half-life under specific conditions. nih.gov

¹H, ¹³C, and ²H NMR, often in combination with isotopic labeling, can provide detailed structural information and allow for the tracking of specific atoms throughout a reaction. nih.gov This is crucial for elucidating the complex mechanistic pathways involved in this compound's formation and degradation. NMR allows for the comprehensive kinetic analysis of the interconversion between 4-hydroxyifosfamide (B1221068) and this compound, as well as the partitioning of this compound towards fragmentation or other pathways. nih.gov

NMR spectroscopy can be used to generate kinetic curves by monitoring the concentrations of different species over time. mestrelab.com This is achieved by acquiring NMR spectra at regular intervals throughout the reaction. mestrelab.com Automated real-time NMR analysis can provide kinetic parameters and reaction endpoints without user intervention. mestrelab.com

One study used ³¹P NMR to determine the half-life of this compound at pH 7.0 and 37°C in 0.07 M phosphate (B84403) buffer, finding it to be approximately 60 minutes. nih.gov Another comprehensive kinetic analysis using multinuclear NMR (³¹P, ¹³C, ²H, ¹H) investigated the interconversion of cis- and trans-4-hydroxycyclophosphamide with aldophosphamide (B1666838) and its fragmentation, providing rate constants for these processes. nih.gov For instance, the rate constant for the irreversible fragmentation of aldophosphamide (k₃) was determined at different pH values: 0.030 ± 0.004 min⁻¹ at pH 6.3, 0.090 ± 0.008 min⁻¹ at pH 7.4, and 0.169 ± 0.006 min⁻¹ at pH 7.8. nih.gov

Here is a data table summarizing the fragmentation rate constants of aldophosphamide at different pH values as determined by NMR:

pHFragmentation Rate Constant (k₃, min⁻¹)
6.30.030 ± 0.004
7.40.090 ± 0.008
7.80.169 ± 0.006

Bioanalytical Assay Development and Validation for Biological Matrices

Bioanalytical assay development and validation are critical processes for the reliable quantification of this compound and its metabolites in biological matrices such as plasma, serum, urine, and tissue samples. rfppl.co.ingd3services.comloesungsfabrik.de Bioanalytical methods are specifically designed for the quantitative determination of drugs and/or metabolites in biological samples and are essential for pharmacokinetic, toxicokinetic, and pharmacological studies conducted during preclinical and clinical trials. rfppl.co.ingd3services.comloesungsfabrik.de

The development of a bioanalytical method involves several key steps, including sample preparation, chromatographic separation, and detection. rfppl.co.in Sample preparation is crucial to clean up the biological matrix and concentrate the analyte of interest. rfppl.co.in Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Validation of bioanalytical methods is necessary to ensure their accuracy, precision, sensitivity, selectivity, and reliability for their intended purpose. rfppl.co.innih.govdispendix.com Regulatory guidelines provide requirements for method validation, which typically include assessing parameters such as linearity, range, accuracy, precision, limits of detection and quantification, recovery, and stability. rfppl.co.indispendix.com

For this compound, developing bioanalytical assays in biological matrices is challenging due to its instability and reactivity. The transient nature of this compound necessitates rapid sample processing and analysis to minimize degradation. Bioanalytical methods for ifosfamide and its metabolites in plasma have been developed, and the validation typically involves assessing parameters like the lower limit of quantification (LLOQ) and limit of detection (LOD) in plasma samples from different donors. core.ac.uk The acceptance criteria for LLOQ often require the percent deviation from the nominal concentration (accuracy) and the relative standard deviation (precision) to be less than a certain percentage, commonly 20%. core.ac.uk

Bioanalytical methods often utilize hyphenated techniques like LC-MS/MS due to their high sensitivity and specificity, which are crucial for detecting and quantifying analytes present at low concentrations in complex biological matrices. biotrial.comrfppl.co.ingd3services.com While ELISA is a common bioanalytical technique, LC-MS/MS is often preferred for small molecule analysis due to its direct measurement approach and ability to dissect complex mixtures. biotrial.comwuxiapptec.com

Challenges in Sensitive Detection and Quantification of Transient this compound Species

The sensitive detection and quantification of transient species like this compound present significant analytical challenges. This compound is an unstable intermediate that undergoes rapid spontaneous decomposition to form isophosphoramide mustard and acrolein. pharmgkb.orgcore.ac.ukresearchgate.net This inherent reactivity makes it difficult to accurately capture and quantify this compound before it degrades.

The transient nature of this compound requires analytical methods with high speed and sensitivity to detect and quantify it in real-time or with minimal delay after sample collection. Rapid sample handling and processing techniques are essential to preserve the integrity of this compound before analysis.

Furthermore, the low concentrations at which this compound may be present in biological samples, coupled with potential interference from endogenous matrix components, other metabolites, and co-administered drugs, add to the complexity of its analysis. rfppl.co.in Highly selective and sensitive detection methods, such as tandem mass spectrometry (MS/MS), are necessary to differentiate this compound from interfering substances and quantify it accurately at low levels. biotrial.comrfppl.co.in

The development of appropriate internal standards, ideally isotopically labeled this compound, is crucial for accurate quantification in bioanalytical assays to account for variations in sample processing and matrix effects.

Despite these challenges, advancements in analytical technologies, particularly in high-resolution mass spectrometry and sensitive chromatographic techniques, continue to improve the ability to detect and quantify transient species like this compound, providing valuable insights into the metabolism and activity of its parent prodrugs.

Mechanisms of Cellular Resistance to Aldoifosfamide Derived Cytotoxicity

Upregulation of DNA Repair Pathways

The cytotoxic action of aldoifosfamide's active metabolites, such as phosphoramide (B1221513) mustard and isophosphoramide mustard, relies on their ability to alkylate DNA, forming cross-links that disrupt DNA replication and lead to cell death. pharmgkb.orgucsc.edukarger.com Upregulation of DNA repair pathways is a significant mechanism by which cancer cells can acquire resistance to these effects. researchgate.netoncohemakey.comnih.gov

Several DNA repair mechanisms are involved in counteracting the damage induced by alkylating agents. These include nucleotide excision repair (NER), base excision repair (BER), homologous recombination (HR), and the activity of specific enzymes like O6-alkylguanine-DNA alkyltransferase (MGMT). frontiersin.orgnih.govfrontiersin.orgnih.gov Increased capacity for DNA repair allows cancer cells to remove or tolerate the this compound-induced DNA lesions, thereby reducing the cytotoxic impact and promoting survival. karger.comresearchgate.netoncohemakey.comnih.gov

Research indicates that enhanced DNA repair capacity is associated with resistance to oxazaphosphorines. karger.comresearchgate.netnih.gov For instance, MGMT can repair DNA adducts, including those potentially induced by acrolein, a byproduct of this compound breakdown. pharmgkb.orgnih.gov High levels of MGMT in tumor cells have been correlated with decreased sensitivity to ifosfamide (B1674421). pharmgkb.orgnih.gov Similarly, the ability of cells to repair cyclophosphamide-induced DNA lesions, potentially through NER or other processes, is considered a key contributor to drug resistance. nih.gov

Data on the direct correlation between this compound exposure and the specific upregulation of particular DNA repair pathways is complex, as this compound is a transient intermediate. However, studies on resistance to its parent compounds and active metabolites highlight the importance of these pathways.

Increased Aldehyde Dehydrogenase Activity in Cancer Cells

Aldehyde dehydrogenases (ALDHs) play a crucial role in the detoxification of this compound. pharmgkb.orgresearchgate.netoncotarget.comnih.gov this compound can be oxidized by ALDH enzymes, particularly ALDH1A1 and ALDH3A1, to form inactive carboxylic acid metabolites, such as carboxyifosfamide (B1208611) (from this compound derived from ifosfamide) or carboxyphosphamide (B29615) (from aldophosphamide (B1666838), the cyclophosphamide (B585) analog). pharmgkb.orgucsc.eduoncotarget.comaacrjournals.org This metabolic conversion reduces the amount of this compound available to spontaneously decompose into the active phosphoramide mustards, thereby decreasing cytotoxicity. pharmgkb.orgoncotarget.comaacrjournals.org

Increased ALDH activity in cancer cells is a well-established mechanism of resistance to oxazaphosphorines. pharmgkb.orgresearchgate.netnih.govoncotarget.comnih.govnih.govresearchgate.net Overexpression of ALDH1A1 and ALDH3A1 has been shown to contribute to resistance to both cyclophosphamide and ifosfamide. pharmgkb.orgnih.govoncotarget.comnih.gov This overexpression is thought to divert the metabolism of 4-hydroxyifosfamide (B1221068) (and its tautomer this compound) towards the inactive carboxylic acid metabolites instead of the active isophosphoramide mustard. pharmgkb.orgnih.gov

Studies have demonstrated that high ALDH activity is associated with resistance to activated oxazaphosphorines like mafosfamide (B565123) (an activated cyclophosphamide analog) or 4-hydroperoxycyclophosphamide. oncotarget.com Inhibition of ALDH activity can restore sensitivity to these agents in resistant cell lines. researchgate.netaacrjournals.org

Table 1: Role of ALDH Isozymes in Oxazaphosphorine Resistance

ALDH IsozymeRole in this compound/Oxazaphosphorine MetabolismContribution to ResistanceEvidence
ALDH1A1Oxidizes this compound/aldophosphamide to inactive carboxylic acids. pharmgkb.orgoncotarget.comaacrjournals.orgIncreased expression mediates resistance. pharmgkb.orgnih.govoncotarget.comnih.govresearchgate.netStudies in hematopoietic stem cells, leukemia cells, breast cancer cells. oncotarget.comnih.govresearchgate.net
ALDH3A1Oxidizes this compound/aldophosphamide to inactive carboxylic acids. pharmgkb.orgoncotarget.comaacrjournals.orgIncreased expression mediates resistance. pharmgkb.orgnih.govoncotarget.comnih.govStudies in cyclophosphamide-resistant tumor cells, breast cancer cells. pharmgkb.orgnih.govaacrjournals.org

The presence of high ALDH activity is also a characteristic of some normal stem cells, contributing to their relative resistance to oxazaphosphorines and protecting them from toxicity. oncohemakey.comoncotarget.comnih.gov In cancer, high ALDH activity is often observed in cancer stem cells and is linked to drug resistance and poorer patient outcomes in various cancers. oncotarget.comresearchgate.net

Alterations in Drug Transport and Intracellular Accumulation

While the parent oxazaphosphorine prodrugs, such as ifosfamide, are generally thought to enter cells via passive diffusion, alterations in the transport or intracellular accumulation of this compound or its downstream metabolites can contribute to resistance. oncohemakey.comuu.nl

This compound itself is believed to passively diffuse out of hepatic cells where it is formed and then passively enter other cells. pharmgkb.org However, the therapeutically active metabolites, such as isophosphoramide mustard, are anionic and may not enter cells as readily as their metabolic precursors like this compound. pharmgkb.org Therefore, the intracellular generation of the active mustard from this compound is considered important for therapeutic efficacy. pharmgkb.org

Mechanisms that reduce the intracellular concentration of the active metabolites can lead to resistance. While not as extensively documented for this compound specifically as for other resistance mechanisms, altered drug transport, including decreased influx or increased efflux of cytotoxic species, has been proposed as a potential factor in oxazaphosphorine resistance. researchgate.netoncohemakey.comnih.govnih.gov

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins known to mediate the efflux of various chemotherapeutic agents, contributing to multidrug resistance. researchgate.netmdpi.com While the direct transport of this compound by ABC transporters is not a primary mechanism described in the literature, alterations in these transporters could potentially influence the intracellular environment or the transport of related metabolites or other drugs used in combination therapies, indirectly impacting the effectiveness of this compound-derived cytotoxicity. Reduced uptake or increased export of the active phosphoramide mustards, although they are thought to primarily enter cells via passive diffusion, could theoretically contribute to lower intracellular concentrations and thus resistance. oncohemakey.comnih.gov

Further research is needed to fully elucidate the specific role of drug transport and intracellular accumulation mechanisms in this compound resistance, distinct from the transport of its parent compounds or the efflux of other cytotoxic agents.

Preclinical and Translational Research on Aldoifosfamide in Cancer Therapy

In Vitro Cell Line Studies and Co-Culture Models

In vitro studies utilizing cell lines and co-culture models play a vital role in understanding the cellular metabolism and effects of chemotherapy agents and their metabolites, including aldoifosfamide. While direct studies focusing solely on the effects of exogenously administered this compound on cancer cell lines are not extensively detailed in the provided search results, research on the metabolism of its parent compound, ifosfamide (B1674421), in vitro provides insight into this compound's formation. Studies using mouse hepatic microsomes have investigated the production of this compound from ifosfamide enantiomers. These studies found no statistically significant differences in the calculated kinetic parameters (Vmax and Km) for the production of this compound when comparing the separate enantiomers or the racemic mixture of ifosfamide as substrates. nih.gov

Co-culture models, such as those involving liver microtissues with tumor cells, are valuable tools for assessing metabolism-mediated drug effects. citeab.comresearchgate.net These systems can potentially mimic the in vivo scenario where ifosfamide is metabolized in the liver to its active metabolites, including this compound, which then exert effects on tumor cells. The use of microphysiological drug-testing platforms incorporating the tautomer aldo-ifosfamide has been explored in efforts to identify therapeutic strategies. researchgate.net Such models can help elucidate the role of hepatic metabolism in generating this compound and its subsequent impact on cancer cell viability and function.

In Vivo Xenograft Models and Murine Studies for Efficacy and Metabolism Assessment

In vivo studies, particularly using xenograft and murine models, are essential for evaluating the efficacy and metabolism of potential cancer therapeutics and their metabolites in a complex biological system. mdpi.comnih.goviitri.org Research investigating the efficacy, toxicity, and pharmacokinetics of ifosfamide enantiomers in immune-deprived female CBA/CaJ mice bearing childhood rhabdomyosarcoma xenografts has provided data on this compound as a metabolite in vivo. nih.gov These studies indicated no statistically significant differences in the efficacy of the different ifosfamide enantiomers or the racemic mixture against the xenografts. nih.gov Furthermore, pharmacokinetic studies in non-tumor-bearing female CBA/CaJ mice showed similar results. nih.gov

Biomarker Identification and Validation Linked to this compound Metabolism

The identification and validation of biomarkers linked to the metabolism of chemotherapy agents can be crucial for predicting therapeutic response and potential toxicity. Metabolic biomarkers, which can be derived from altered metabolic pathways or specific metabolites, hold promise in cancer diagnosis, prognosis, and treatment monitoring. amsbio.commdpi.com Given that this compound is a key intermediate in the activation of ifosfamide, factors influencing its formation or subsequent metabolism could potentially serve as biomarkers.

The metabolic activation of ifosfamide to 4-hydroxyifosfamide (B1221068), which tautomerizes to this compound, is primarily mediated by cytochrome P450 enzymes. researchgate.net While the provided search results mention that 4-hydroxycyclophosphamide (B600793) formation (analogous to 4-hydroxyifosfamide formation) correlates with CYP2B6 activity in human liver microsomes, and discuss the role of aldehyde dehydrogenase (ALDH) in detoxifying aldophosphamide (B1666838) (analogous to this compound), specific biomarkers directly linked to this compound metabolism as predictors of clinical outcomes are not explicitly detailed in the provided information. researchgate.net Further research is needed to identify and validate biomarkers, such as specific enzyme activities or metabolite levels, that directly reflect this compound metabolism and correlate with therapeutic efficacy or toxicity in patients.

Implications for Rational Drug Development and Therapeutic Strategy

Understanding the role of this compound in the metabolic activation of ifosfamide has implications for rational drug development and therapeutic strategies. As an intermediate that decomposes into cytotoxic species, the rate and extent of this compound formation and its subsequent fate are critical determinants of ifosfamide's effectiveness and toxicity profile. The fact that this compound breaks down into both the therapeutic agent (phosphoramide mustard) and a toxic byproduct (acrolein) highlights the delicate balance in its metabolism. wikipedia.orgwikipedia.org

Research aimed at modulating the metabolism of ifosfamide to favor this compound formation in tumor cells or to reduce the production of toxic metabolites like acrolein could lead to improved therapeutic indices. Strategies to circumvent the side effects of oxazaphosphorines, which involve this compound as an intermediate, are being explored through pharmacological approaches and medicinal chemistry, such as the design of new drugs or the use of drug delivery systems. researchgate.net Identifying factors that influence the intracellular concentration and breakdown of this compound in cancer cells versus normal tissues could inform the development of more targeted and less toxic oxazaphosphorine-based therapies. The use of advanced preclinical models, including microphysiological systems, in conjunction with an understanding of this compound metabolism, can aid in the rational design and evaluation of novel therapeutic approaches. researchgate.netmdpi.comnih.govfrontiersin.org

Q & A

Q. What is the metabolic pathway of aldoifosfamide in cancer cells, and how does it influence its activation?

this compound is an intermediate metabolite in the activation pathway of ifosfamide. It undergoes oxidation via aldehyde dehydrogenases (ALDH) to form an inactive carboxy derivative, a key metabolic inactivation step. This contrasts with cyclophosphamide, where aldophosphamide is metabolized to phosphoramide mustard. Approximately 70% of ifosfamide is eliminated via inactivation pathways, highlighting the need to study enzyme expression (e.g., ALDH isoforms) in target tissues to predict therapeutic efficacy .

Q. How does this compound differ structurally and mechanistically from other nitrogen mustard analogs?

this compound degrades to ifosfamide mustard and acrolein, whereas aldophosphamide (from cyclophosphamide) yields phosphoramide mustard. The primary alkylating agents (ifosfamide mustard vs. phosphoramide mustard) differ in reactivity and cellular targets. Structural variations influence their electrophilic aziridinyl intermediates, which mediate DNA crosslinking via bisalkylation. Comparative in vitro cytotoxicity assays using leukemia cell lines can quantify these differences .

Q. What are the key experimental considerations for studying this compound’s stability and metabolic fate?

Researchers should:

  • Use high-performance liquid chromatography (HPLC) or mass spectrometry to track degradation products.
  • Control for pH and temperature during in vitro experiments, as this compound is prone to spontaneous hydrolysis.
  • Measure urinary excretion of unchanged ifosfamide (up to 20%) to assess metabolic inactivation in preclinical models .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s efficacy across different cancer models?

Contradictions often arise from variability in ALDH expression or tumor microenvironment factors. Methodological approaches include:

  • Profiling ALDH isoforms (e.g., ALDH1A1, ALDH3A1) in tumor biopsies using immunohistochemistry.
  • Correlating metabolic inactivation rates (via COMET assay for DNA damage) with therapeutic outcomes in pediatric vs. adult cohorts .

Q. What pharmacokinetic modeling approaches are recommended for optimizing this compound dosing regimens?

Compartmental models should integrate:

  • Nonlinear kinetics due to saturation of ALDH-mediated inactivation.
  • Urinary excretion data to adjust for renal clearance variability.
  • Interspecies scaling factors when translating rodent data to human trials .

Q. How can in vitro assays differentiate this compound’s direct DNA damage from oxidative stress effects?

  • Use γ-H2AX foci quantification to measure DNA double-strand breaks.
  • Compare results with antioxidants (e.g., N-acetylcysteine) to isolate HO-radical contributions.
  • Pair with COMET assay data to validate alkylation-specific damage .

Q. What strategies improve reproducibility in studies investigating this compound combination therapies?

  • Standardize cell culture conditions (e.g., hypoxia levels) to mimic tumor microenvironments.
  • Pre-screen cell lines for ALDH activity to ensure consistent metabolic activation.
  • Use synergistic dose-response matrices (e.g., Chou-Talalay method) to evaluate interactions with doxorubicin or other novel-fosfamides .

Q. How can researchers validate this compound’s role in inducing immunogenic cell death (ICD)?

  • Measure calreticulin exposure and ATP release via flow cytometry.
  • Use syngeneic mouse models to assess dendritic cell activation and T-cell infiltration post-treatment.
  • Compare ICD markers with those induced by oxaliplatin (a known ICD inducer) .

Methodological Guidelines

Designing experiments to quantify this compound’s activation-inactivation balance:

  • Step 1: Radiolabel ifosfamide with ³H or ¹⁴C to trace metabolic intermediates.
  • Step 2: Use liver microsomes or primary hepatocytes to model hepatic metabolism.
  • Step 3: Apply kinetic modeling (e.g., Michaelis-Menten) to estimate Vmax and Km for ALDH isoforms .

Addressing variability in preclinical toxicity data:

  • Approach: Conduct population pharmacokinetics (PopPK) analyses to identify covariates (e.g., age, genetic polymorphisms) affecting toxicity.
  • Tools: NONMEM or Monolix for hierarchical modeling.
  • Validation: Cross-validate with urinary proteomics to detect early nephrotoxicity biomarkers .

Q. Tables for Reference

Parameter This compound Aldophosphamide
Primary MetaboliteIfosfamide mustardPhosphoramide mustard
Key Inactivation EnzymeALDH1A1/ALDH3A1ALDH1A1
Urinary Excretion (Parent)≤20%≤10%
DNA Damage AssayCOMET, γ-H2AX fociAlkaline elution
Common Combination PartnerDoxorubicinCisplatin
Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.